Validated HDAC6-Selective Inhibitor Scaffold
The 4-piperidin-4-yl-triazole core is not merely a theoretical scaffold: it has been explicitly employed in two independent medicinal chemistry campaigns that delivered HDAC6-selective inhibitors with quantified potency. In the Miao et al. (2019) series, twenty-one hydroxamic acid derivatives were synthesized directly from 4-piperidin-4-yl-triazole. Two lead compounds—MH1-18 and MH1-21—achieved >90% total HDAC inhibition at a single concentration of 1 µM and selectively inhibited HDAC6 at low IC₅₀ values [1]. In the follow-up Wang et al. (2020) series, twenty novel derivatives yielded five compounds with excellent HDAC6 inhibition; WY-15 demonstrated antiproliferative activity across six human tumor cell lines (SGC-7901, NCI-H226, MCF-7, HL-60, Sy5y, and additional lines), induced G₀/G₁ cell-cycle arrest in Sy5y cells, and increased acetylated histone H3 in a dose-dependent manner [2]. No comparable peer-reviewed body of work exists for the 3-piperidinyl regioisomer, the N,N-dimethyl analog, or the 5-methyl analog as an HDAC inhibitor core.
| Evidence Dimension | Number of validated HDAC inhibitor derivatives and potency range |
|---|---|
| Target Compound Data | 41 derivatives published across two series (Miao 21 + Wang 20); best compounds >90% HDAC inhibition at 1 µM; HDAC6-selective IC₅₀ in low nanomolar range |
| Comparator Or Baseline | 3-(Piperidin-4-yl)-1H-1,2,4-triazol-5-amine (CAS 1250823-11-0): 0 published HDAC inhibitor series using this regioisomer as core scaffold; N,N-dimethyl-5-(piperidin-4-yl)-4H-1,2,4-triazol-3-amine (CAS 1697072-99-3): 0 published HDAC inhibitor series |
| Quantified Difference | 41 published derivatives (target) vs. 0 published derivatives (comparators) specifically as HDAC inhibitor core scaffolds |
| Conditions | In vitro HDAC enzymatic assays (HDAC Glo assay, recombinant human HDAC isoforms); antiproliferative assays in SGC-7901, NCI-H226, MCF-7, HL-60, Sy5y human cancer cell lines |
Why This Matters
A scaffold with two independent, peer-reviewed SAR campaigns and quantified HDAC6 selectivity provides de-risked starting points for medicinal chemistry; the absence of analogous data for comparator regioisomers means their performance in this therapeutic area is entirely unvalidated.
- [1] Miao H, Gao J, Mou Z, et al. Design, synthesis and biological evaluation of 4-piperidin-4-yl-triazole derivatives as novel histone deacetylase inhibitors. Biosci Trends. 2019;13(2):197-203. doi:10.5582/bst.2019.01055. View Source
- [2] Wang Y, Su L, Wang Q, Zhang L, Luan Y. Novel histone deacetylase inhibitors bearing a 4-piperidin-4-yl-triazole scaffold as antitumor agents. Drug Dev Res. 2020;81(1):52-61. doi:10.1002/ddr.21603. View Source
